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molecular formula C9H5NO4S B8299515 6-Nitro-benzo[b]thiophene-3-carboxylic acid

6-Nitro-benzo[b]thiophene-3-carboxylic acid

Cat. No. B8299515
M. Wt: 223.21 g/mol
InChI Key: NPEOZMXABVSKFX-UHFFFAOYSA-N
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Patent
US08232312B2

Procedure details

are obtained as a mixture during the reaction of a mixture of 6-nitro-benzo[b]-thiophene-3-carboxylic acid and 5-nitro-benzo[b]thiophene-3-carboxylic acid (Example XLV). The crude product is chromatographed on silica gel, while the two products are obtained as a mixture and further reacted directly in Example XII (30).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Example XII ( 30 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1](C1C=CC2C(C(O)=O)=CSC=2C=1)([O-])=O.[N+:16]([C:19]1[CH:30]=[CH:29][C:22]2[S:23][CH:24]=[C:25]([C:26](O)=[O:27])[C:21]=2[CH:20]=1)([O-:18])=[O:17]>>[N+:16]([C:19]1[CH:30]=[CH:29][C:22]2[S:23][CH:24]=[C:25]([C:26]([NH2:1])=[O:27])[C:21]=2[CH:20]=1)([O-:18])=[O:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC2=C(SC=C2C(=O)O)C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC2=C(SC=C2C(=O)O)C=C1
Step Three
Name
Example XII ( 30 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product is chromatographed on silica gel, while the two products
CUSTOM
Type
CUSTOM
Details
are obtained as a mixture

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC2=C(SC=C2C(=O)N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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